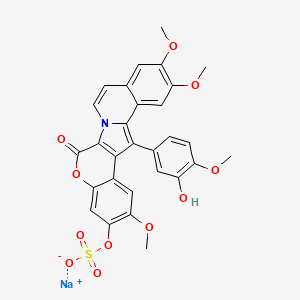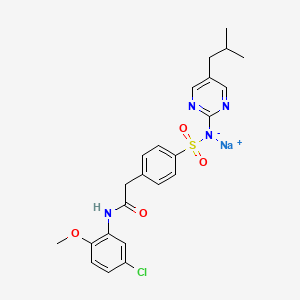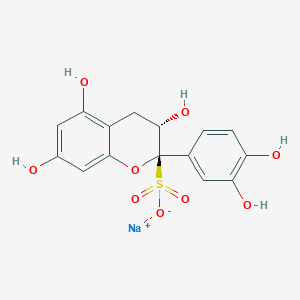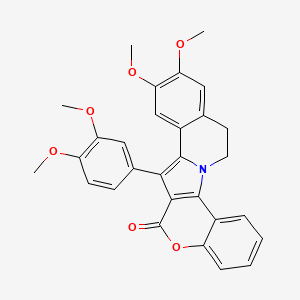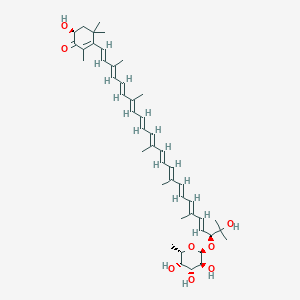
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside is a xanthophyll.
Scientific Research Applications
Biosynthesis Pathways and Enzymatic Functions
β-Carotene Ketolases in Cyanobacteria : The study by Mochimaru, Masukawa, and Takaichi (2005) in "FEBS Letters" explores the presence of two β-carotene ketolases, CrtW and CrtO, in cyanobacteria. These enzymes are involved in the biosynthesis of carotenoids like ketomyxol 2′-fucoside, showcasing the compound's role in cyanobacterial pigment pathways (Mochimaru, Masukawa, & Takaichi, 2005).
Correlation with Hepatotoxin Production : Schlüter et al. (2008) in "Biochemical Systematics and Ecology" discuss the relationship between ketomyxol 2′-fucoside and the production of the hepatotoxin nodularin in various strains of Nodularia spumigena. This indicates its potential as a diagnostic pigment in toxic cyanobacteria (Schlüter et al., 2008).
Carotenoid Biosynthesis in Cyanobacteria : Research by Takaichi, Mochimaru, Maoka, and Katoh (2005) in "Plant & Cell Physiology" identified the molecular structures of carotenoids, including ketomyxol 2′-fucoside, in various cyanobacteria species. They propose a biosynthetic pathway for these carotenoids, highlighting the compound's role in pigment formation (Takaichi, Mochimaru, Maoka, & Katoh, 2005).
Enzymatic Inhibition and Molecular Interaction
- α-L-Fucosidase Inhibition : A study by Chevrier et al. (2004) in "Tetrahedron Letters" suggests the potential of compounds like (3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside in inhibiting α-L-fucosidase, an enzyme implicated in various biological processes, including cancer and bacterial infections (Chevrier, LeNouen, Neuburger, Defoin, & Tarnus, 2004).
Carotenoid Distribution and Structural Analysis
Carotenoid Distribution in Cyanobacteria : The research by Takaichi, Mochimaru, and Maoka (2006) in "Plant & Cell Physiology" examines the carotenoid distribution in Anabaena variabilis, including the presence of compounds like (3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside. It provides insights into the structural diversity of carotenoids in cyanobacteria (Takaichi, Mochimaru, & Maoka, 2006).
Carotenoid Glycosides in Cyanobacteria : A study by Iwai, Maoka, Ikeuchi, and Takaichi (2008) in "Plant & Cell Physiology" delves into the carotenoid glycosides in Thermosynechococcus elongatus, highlighting the absence of ketocarotenoids like 4-ketomyxol and the involvement of β-carotene hydroxylases in carotenogenesis (Iwai, Maoka, Ikeuchi, & Takaichi, 2008).
properties
Product Name |
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside |
|---|---|
Molecular Formula |
C46H64O8 |
Molecular Weight |
745 g/mol |
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-24-hydroxy-3,7,12,16,20,24-hexamethyl-23-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C46H64O8/c1-30(17-12-13-18-31(2)20-15-23-33(4)25-27-37-35(6)40(48)38(47)29-45(37,8)9)19-14-21-32(3)22-16-24-34(5)26-28-39(46(10,11)52)54-44-43(51)42(50)41(49)36(7)53-44/h12-28,36,38-39,41-44,47,49-52H,29H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t36-,38-,39-,41+,42+,43-,44-/m0/s1 |
InChI Key |
GYSHFNPXXPCKGU-HSODLQDZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)

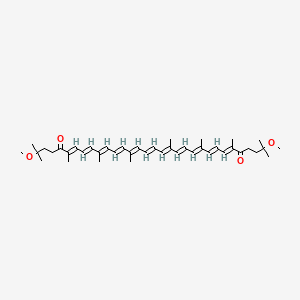
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)
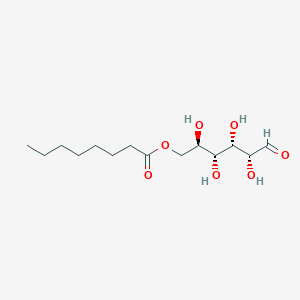
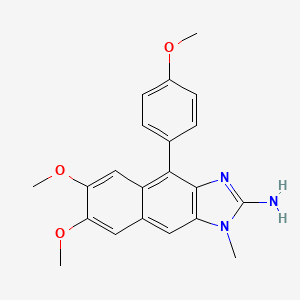

![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
